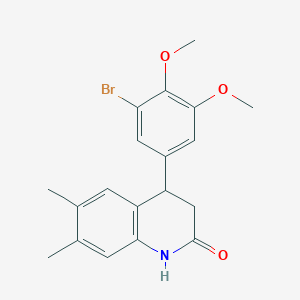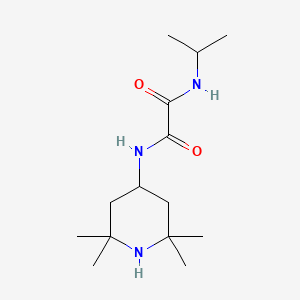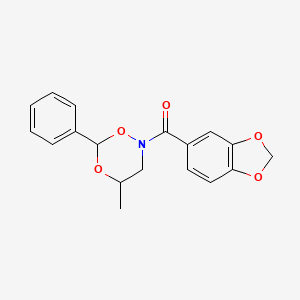![molecular formula C31H30N4O3S B11514081 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11514081.png)
5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, carbamoyl, methoxy, and phenyl groups
Preparation Methods
The synthesis of 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include 2,4-dimethylphenyl isocyanate, 2-methoxyphenyl isocyanate, and other organic reagents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications In chemistry, it is used as a reagent for various organic synthesis reactions In biology, it may be used as a probe to study specific biochemical pathwaysIn industry, it can be used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Compared to other similar compounds, 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups. Similar compounds include 2-methoxyphenyl isocyanate and other dihydropyridine derivatives. These compounds share some structural similarities but differ in their chemical reactivity and applications .
Properties
Molecular Formula |
C31H30N4O3S |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C31H30N4O3S/c1-19-14-15-24(20(2)16-19)34-27(36)18-39-31-23(17-32)29(22-10-6-5-7-11-22)28(21(3)33-31)30(37)35-25-12-8-9-13-26(25)38-4/h5-16,29,33H,18H2,1-4H3,(H,34,36)(H,35,37) |
InChI Key |
RYFJCEMSIGVAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11513998.png)
methanone](/img/structure/B11514003.png)

![N,N-dibenzyl-4-(methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11514014.png)
![N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide](/img/structure/B11514016.png)

![2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide](/img/structure/B11514027.png)
![2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11514029.png)
![2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol](/img/structure/B11514035.png)

![4-methoxy-3-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11514051.png)

![1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514056.png)
![ethyl 2-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11514066.png)
